![molecular formula C18H13BrN2O3 B11087564 [4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate](/img/structure/B11087564.png)
[4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate
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Overview
Description
[4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate is an organic compound that features a bromine atom, a quinoxaline moiety, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the introduction of the quinoxaline moiety through a condensation reaction. The final step involves the esterification of the resulting intermediate with acetic anhydride under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it suitable for labeling and tracking in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate involves its interaction with specific molecular targets. The quinoxaline moiety can bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Lysine compound with 4-(2’,4’-di-F-(1,1’-bi-ph)-4-yl)-2-me-4-oxobutanoic acid: Another compound with a similar structural motif.
Uniqueness
What sets [4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate apart is its combination of a bromine atom, a quinoxaline moiety, and an acetate group. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C18H13BrN2O3 |
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Molecular Weight |
385.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H13BrN2O3/c1-11(22)24-17-9-7-13(19)10-12(17)6-8-16-18(23)21-15-5-3-2-4-14(15)20-16/h2-10H,1H3,(H,21,23)/b8-6+ |
InChI Key |
APBVPZLTZXLCIW-SOFGYWHQSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3NC2=O |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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